bimA protein - 145110-48-1

bimA protein

Catalog Number: EVT-1519579
CAS Number: 145110-48-1
Molecular Formula: C7H8N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BimA is classified as an actin-binding protein and is primarily sourced from pathogenic strains of Burkholderia, particularly Burkholderia mallei and Burkholderia thailandensis. These bacteria are known for their virulence and ability to evade host immune responses, making BimA a significant focus for research into bacterial pathogenesis .

Synthesis Analysis

Methods of Synthesis

The synthesis of BimA protein can be achieved through several methods, including:

  • Gene Cloning: The bimA gene is amplified using polymerase chain reaction (PCR) techniques. Specific primers are designed to flank the bimA gene, allowing for its insertion into expression vectors such as pGEX-2T-1 .
  • Cell-Free Protein Synthesis: This method utilizes a reconstituted cell-free system to produce proteins without the constraints of living cells. The PURE system (Protein synthesis Using Recombinant Elements) has been developed to enhance the efficiency of protein synthesis .

Technical Details

In laboratory settings, BimA can be expressed in Escherichia coli using an inducible promoter system. For instance, isopropyl-β-d-thiogalactoside can be added to induce expression in bacterial cultures. Following expression, purification steps often involve affinity chromatography to isolate BimA from other cellular proteins .

Molecular Structure Analysis

Structure of BimA Protein

The molecular structure of BimA includes a distinct N-terminal WH2 motif that binds actin filaments. This motif is crucial for the protein's function in modulating actin dynamics within host cells. The proline-rich region enhances the interaction with actin and may facilitate the formation of actin-rich structures necessary for bacterial invasion .

Structural Data

While detailed three-dimensional structural data may not be extensively published, secondary structure predictions indicate that BimA likely contains alpha-helices and beta-sheets typical of many actin-binding proteins. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance could provide further insights into its conformation.

Chemical Reactions Analysis

Reactions Involving BimA

BimA participates in several biochemical reactions that are pivotal for its function:

  • Actin Polymerization: BimA promotes the polymerization of globular actin into filamentous structures, which is essential for bacterial motility and invasion.
  • Protein-Protein Interactions: The binding of BimA to actin involves specific interactions that can be characterized through pulldown assays and co-immunoprecipitation techniques .

Technical Details

Experimental setups often involve incubating purified BimA with rhodamine-labeled actin in the presence of ATP, allowing researchers to visualize actin polymerization via fluorescence microscopy.

Mechanism of Action

Process

The mechanism by which BimA facilitates bacterial invasion involves several steps:

  1. Binding to Host Cell Actin: BimA binds to host cell actin filaments through its WH2 domain.
  2. Induction of Actin Polymerization: Upon binding, BimA induces local polymerization of actin, leading to the formation of membrane protrusions.
  3. Invasion: These protrusions engulf the bacteria, allowing them to enter host cells .

Data on Mechanism

Studies indicate that mutants lacking functional bimA exhibit significantly reduced invasiveness in cell culture models, underscoring its critical role in pathogenesis.

Physical and Chemical Properties Analysis

Physical Properties

BimA is typically expressed as a soluble protein under optimal conditions in bacterial cultures. Its solubility can vary based on factors such as temperature and ionic strength during purification processes.

Chemical Properties

BimA exhibits properties typical of proteins involved in cellular signaling and structural dynamics:

  • pH Stability: It maintains functionality across a range of physiological pH levels.
  • Thermal Stability: The protein's stability can be assessed through differential scanning calorimetry or thermal shift assays.

Relevant data on these properties can provide insights into optimal conditions for experimental applications.

Applications

Scientific Uses

BimA has several important applications in scientific research:

  • Pathogenesis Studies: Understanding how BimA manipulates host cell functions aids in elucidating mechanisms of bacterial virulence.
  • Vaccine Development: Targeting the pathways influenced by BimA could lead to novel therapeutic strategies against infections caused by Burkholderia species.
  • Biotechnological Applications: Insights gained from studying BimA may inform the design of biomaterials or drug delivery systems that exploit similar mechanisms of cellular uptake.
Molecular Characterization of bimA Protein

Structural Domains and Motifs in bimA

WH2 (WASP Homology 2) Domains and Actin-Binding Mechanisms

The WH2 domain is a ~35-amino-acid actin-binding motif critical for recruiting actin monomers during polymerization. In Burkholderia pseudomallei bimA (BimABp), two tandem WH2 domains are essential for actin binding and nucleation. Deletion studies confirm that both WH2 domains are indispensable for actin tail formation, as their removal abolishes actin polymerization in vitro and intracellular motility in host cells [1] [4]. Mechanistically, these domains bind monomeric actin at subdomain 1, partially overlapping with inter-subunit interfaces in filaments. This positioning allows BimABp to stabilize linear actin arrays along the filament's long-pitch helix, functioning independently of the Arp2/3 complex [1] [2]. In contrast, B. thailandensis BimA (BimABt) harbors a single WH2 domain coupled with a central acidic (CA) region, enabling Arp2/3 complex recruitment [4] [10].

Table 1: WH2 Domain Variations in Burkholderia BimA Orthologs

SpeciesWH2 DomainsActin Nucleation MechanismArp2/3 Dependence
B. pseudomalleiTwo tandemEna/VASP mimicryNo
B. malleiOneUndeterminedNo
B. thailandensisOne + CA domainArp2/3 activationYes

PDASX Repeats and Their Role in Actin Polymerization

Adjacent to the WH2 domains, BimABp contains 2–7 tandem PDASX repeats (consensus: Pro-Asp-Ala-Ser-X). These repeats form casein kinase 2 (CK2) phosphorylation sites (SxxD/E) and act additively to accelerate actin polymerization. In vitro pyrene-actin assays demonstrate that increasing repeat numbers correlates with higher actin polymerization rates. For example, BimA with five repeats polymerizes actin 1.8-fold faster than variants with two repeats [1] [6]. Despite this, repeat count variations (naturally occurring: 2–7) do not alter actin tail morphology in vivo, suggesting functional redundancy. Deletion of PDASX repeats disrupts actin-based motility and intercellular spread but not actin monomer binding, indicating their role in filament elongation rather than nucleation [1] [9].

Table 2: Impact of PDASX Repeat Number on Actin Polymerization

PDASX RepeatsPolymerization Rate (Relative)Actin Tail FormationNatural Isolate Prevalence
21.0× (Baseline)IntactRare (e.g., strain BCC215)
51.8×IntactDominant (e.g., K96243)
72.1×IntactRare (e.g., MSHR305)

Autotransporter Domains in Burkholderia bimA

BimA is a trimeric autotransporter adhesin (TAA) of the type Vc secretion system. Its structure includes:

  • N-terminal passenger domain: Contains functional motifs (WH2, PDASX) and mediates actin polymerization.
  • C-terminal translocator domain: Forms a 12-stranded β-barrel pore in the outer membrane, facilitating passenger domain export [3] [7].Secretion depends on the Bam complex and periplasmic chaperones (e.g., SurA). The passenger domain adopts an elongated solenoid fold, enabling it to project beyond the bacterial capsule/LPS layer [3]. Polar localization of BimA is governed by BimC, an iron-binding protein upstream of bimA. BimC's four-cysteine motif interacts with BimA's transmembrane domain, ensuring actin nucleation occurs at the bacterial pole for directional motility [7].

Comparative Analysis of bimA Across Burkholderia Species

BimA orthologs exhibit species-specific domain architectures that dictate distinct actin polymerization strategies:

  • B. pseudomallei (BimABp): Features two WH2 domains, PDASX repeats, and a proline-rich motif (IP7). It mimics host Ena/VASP by nucleating, elongating, and bundling actin filaments without Arp2/3. This enables rapid, linear actin tail assembly [10].
  • B. mallei (BimABm): Lacks PDASX repeats and has a truncated proline-rich region. Its single WH2 domain shows reduced polymerization efficiency but retains actin binding [4] [10].
  • B. thailandensis (BimABt): Combines a WH2 domain with a central acidic (CA) region. This VCA-like domain recruits and activates the Arp2/3 complex, generating branched actin networks akin to host NPFs [4] [10].

Table 3: Functional Divergence of BimA Orthologs

FeatureB. pseudomalleiB. malleiB. thailandensis
WH2 DomainsTwoOneOne
CA DomainAbsentAbsentPresent
PDASX Repeats2–7 copiesAbsentAbsent
Proline-rich MotifIP7 presentTruncatedPresent
Actin PolymeraseEna/VASP-likeUndeterminedArp2/3-dependent
Filament MorphologyUnbranched, bundledNot characterizedBranched, Arp2/3-dependent

These evolutionary adaptations result in divergent motility parameters: BimABp drives faster, directional movement (Ena/VASP mimicry), while BimABt produces slower, Arp2/3-dependent propulsion. This influences cell-to-cell spread efficiency, as BimABp's linear filaments facilitate more frequent host cell fusion [10]. Notably, clinical isolates of B. pseudomallei from Thailand exclusively harbor BimABp variants with conserved domain structures despite minor sequence variations [6] [9].

Properties

CAS Number

145110-48-1

Product Name

bimA protein

Molecular Formula

C7H8N2O2

Synonyms

bimA protein

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